molecular formula C21H26N4O2S B2940212 N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049468-94-1

N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2940212
CAS No.: 1049468-94-1
M. Wt: 398.53
InChI Key: VHVUEUJAHBCSHR-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound featuring a distinctive molecular structure. It is of significant interest in various scientific fields due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 3-(methylthio)aniline and 4-phenylpiperazine as the primary reactants.

  • Intermediate Formation: : These reactants undergo acylation to form an intermediate.

  • Oxalamide Bond Formation: : The intermediate is then treated with oxalyl chloride under controlled conditions to form the final oxalamide structure.

  • Purification: : The compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial synthesis may involve:

  • Batch Reactors: : Scaling up the reaction in batch reactors with precise temperature and pressure control.

  • Continuous Flow Reactors: : For high efficiency and consistency in production, continuous flow reactors may be employed.

  • Purification Processes: : High-performance liquid chromatography (HPLC) is commonly used to ensure purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

  • Reduction: : Reduction reactions can occur, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can participate in substitution reactions, wherein functional groups are replaced.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The products depend on the reaction type. For example:

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted oxalamide derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : This compound can act as a ligand in catalytic reactions.

  • Synthesis: : It is a valuable intermediate in the synthesis of other complex molecules.

Biology

  • Enzyme Inhibition: : Used in studies to inhibit specific enzymes.

  • Receptor Binding: : Research on its binding affinity to certain biological receptors.

Medicine

  • Pharmaceuticals: : Potential for development into therapeutic agents.

  • Drug Design: : Used in structure-activity relationship (SAR) studies.

Industry

  • Materials Science: : Applications in the development of new materials.

  • Chemical Sensors: : Utilized in the design of sensors for detecting specific substances.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves interaction with biological macromolecules such as enzymes and receptors. It may:

  • Inhibit Enzymatic Activity: : By binding to the active site of enzymes.

  • Receptor Modulation: : By binding to receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-Phenyl-N2-ethyl-oxalamide

  • N1-(3-chlorophenyl)-N2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

  • N1-(3-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Highlighting Uniqueness

N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide distinguishes itself with the presence of a methylthio group, contributing to its unique chemical properties and biological activities. It offers different binding affinities and reaction pathways compared to its counterparts.

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Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-28-19-9-5-6-17(16-19)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUEUJAHBCSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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